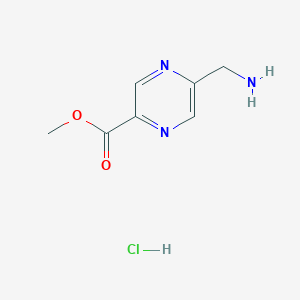

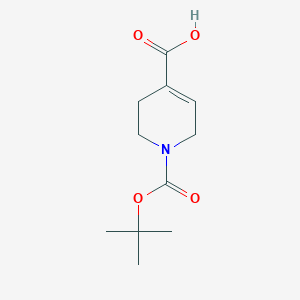

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives, akin to the compound , involves multiple steps, including catalytic processes and the formation of key intermediates. For instance, the synthesis and characterization of tritium-labeled benzamide derivatives have been explored, employing organoiridium catalysts for tritium/hydrogen exchange, revealing insights into labeling patterns and stereochemical retention (Yang Hong et al., 2015).

Molecular Structure Analysis

Structural elucidation of similar compounds has been conducted using techniques such as X-ray diffraction, demonstrating the stabilization of molecular structures by hydrogen bonds and π···π interactions. These studies shed light on the intricate molecular architecture and the impact of substituents on the overall geometry of benzamide derivatives (P. Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of sulfamoyl and benzamide functionalities within similar molecules has been extensively studied, highlighting the role of these groups in facilitating various chemical transformations, including nucleophilic substitution and condensation reactions. The synthesis routes often involve key intermediates and catalysts that mediate the formation of the desired products with high specificity and yield (P. Goya, M. Stud, 1978).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Studies on similar compounds have detailed their solubility in various organic solvents, melting point ranges, and crystalline forms, providing insights into how structural features affect these properties (D. Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group behavior, of benzamide derivatives are contingent upon their structural framework. Investigations into the reactivity of sulfonamide and carbamoyl groups within these molecules underscore their significance in chemical synthesis, highlighting mechanisms and reaction conditions that optimize their functional transformations (Y. Ali, A. C. Richardson, 1969).

Applications De Recherche Scientifique

Synthesis and Characterization

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound with benzamide functionality that has been the subject of synthesis and characterization studies due to its potential applications in various fields, including medicinal chemistry and materials science. A study by Hong et al. (2015) described the synthesis and characterization of a related compound with a potent C-C chemokine receptor 1 (CCR1) antagonist activity through a tritium/hydrogen exchange, highlighting the methodological advancements in labeling and studying the pharmacokinetics and molecular interactions of such compounds (Hong et al., 2015).

Chemical Reactivity and Applications

Research into the chemical reactivity of benzamide derivatives and their potential applications has led to the development of novel compounds with significant biological activities. Fahim and Shalaby (2019) explored the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, demonstrating the compound's versatility and potential in drug design and development (Fahim & Shalaby, 2019).

Anticonvulsant Activity

The anticonvulsant activity of benzamide analogs has been a significant area of research, with studies aiming to discover new therapeutic agents for epilepsy and related disorders. Robertson et al. (1987) investigated the anticonvulsant activity of a potent metabolic inhibitor, which is structurally related to N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, showing promising results in animal models (Robertson et al., 1987).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-6-7-16(2)20(13-15)22-21(24)17-8-10-19(11-9-17)28(25,26)23(3)14-18-5-4-12-27-18/h6-11,13,18H,4-5,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZVRCDQLKXFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)